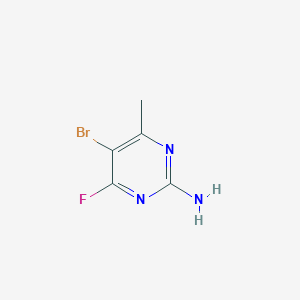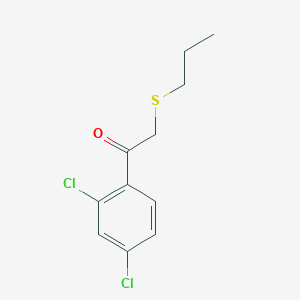
1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a propylthio group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and propylthiol.
Reaction: The 2,4-dichlorobenzaldehyde undergoes a nucleophilic addition reaction with propylthiol in the presence of a base such as sodium hydroxide.
Formation of Intermediate: This reaction forms an intermediate compound, which is then oxidized to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to its chemical structure, such as those involving sulfur-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of a propylthio group.
1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one: Similar structure but with an ethylthio group instead of a propylthio group.
Propiedades
Fórmula molecular |
C11H12Cl2OS |
|---|---|
Peso molecular |
263.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H12Cl2OS/c1-2-5-15-7-11(14)9-4-3-8(12)6-10(9)13/h3-4,6H,2,5,7H2,1H3 |
Clave InChI |
PXUVBIIDMWTAIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



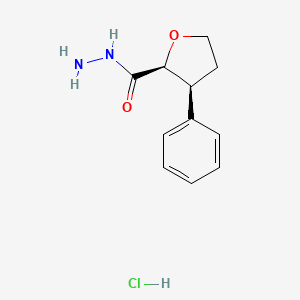

![2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide](/img/structure/B13639357.png)
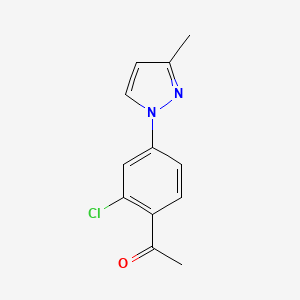
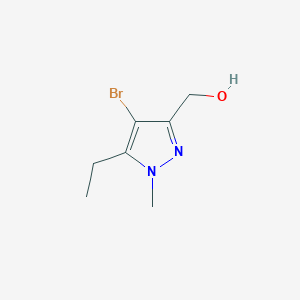
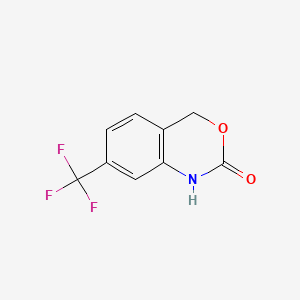
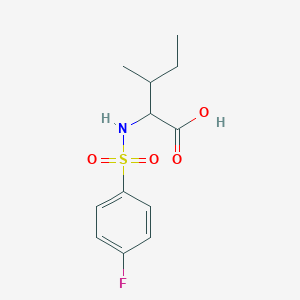
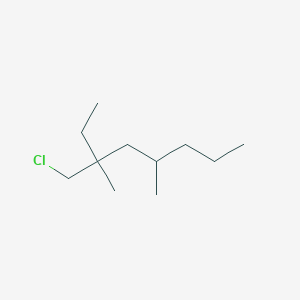
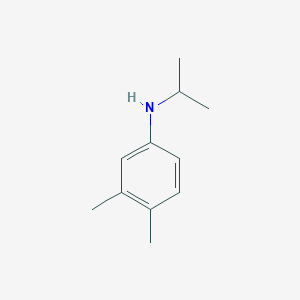
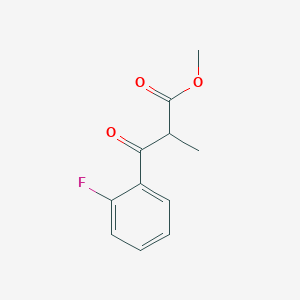
![3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B13639430.png)
